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Compound of Interest

Compound Name: 3-Methylflavone-8-carboxylic acid

Cat. No.: B195188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-methylflavone-8-
carboxylic acid (MFCA) as a key intermediate in the synthesis of pharmacologically active

compounds. This document includes detailed synthetic protocols, quantitative data on reaction

yields and biological activities, analytical methodologies for characterization, and insights into

the mechanism of action of MFCA derivatives.

Introduction
3-Methylflavone-8-carboxylic acid is a crucial building block in medicinal chemistry, most

notably as the primary precursor for the synthesis of Flavoxate, a smooth muscle relaxant used

in the treatment of urinary incontinence and bladder spasms[1][2]. MFCA itself is the principal

metabolite of Flavoxate and exhibits intrinsic pharmacological activity, primarily through the

inhibition of phosphodiesterase (PDE) enzymes[3]. This inhibitory action leads to an increase in

intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of smooth

muscles. The versatility of the carboxylic acid group allows for the synthesis of a wide array of

ester derivatives, leading to compounds with a range of therapeutic properties, including

spasmolytic, local anesthetic, and anti-inflammatory effects.
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The synthesis of 3-methylflavone-8-carboxylic acid and its derivatives can be achieved

through several routes. Below are detailed protocols for the synthesis of MFCA and its

subsequent conversion to Flavoxate hydrochloride.

Synthesis of 3-Methylflavone-8-carboxylic Acid (MFCA)
One common route to MFCA involves the cyclization of a substituted salicylic acid derivative. A

multi-step synthesis starting from methyl salicylate (wintergreen oil) is often employed in

industrial production, offering high purity and good overall yield[4].

Protocol: Synthesis of MFCA via Cyclization and Hydrolysis

This protocol is based on a five-step synthesis from methyl salicylate[1][4].

Step 1: Chlorination of Methyl Salicylate

This initial step activates the aromatic ring for subsequent functionalization.

Step 2: Acylation

Introduction of a propionyl group at the 3-position of the salicylic acid derivative.

Step 3: Hydrogenolysis (Dechlorination)

Removal of the chlorine atom to yield 3-propionyl salicylic acid methyl ester.

Step 4: Cyclization

In a reaction vessel, combine 3-propionyl salicylic acid methyl ester, benzoyl chloride, and

sodium benzoate.

Heat the mixture to 175-180°C and maintain for 4 hours.

Cool the reaction mixture and pour it into a 15% sodium carbonate solution.

Stir for 1 hour, then filter to collect the crude 3-methylflavone-8-carboxylate methyl ester.

Step 5: Hydrolysis
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In a 1L reaction flask, dissolve 60g of potassium hydroxide in 600g of methanol with stirring

at room temperature.

Add 100g of 3-methylflavone-8-carboxylate methyl ester to the solution.

Heat the mixture to reflux and maintain for 10 hours.

After cooling, adjust the pH to 2 with hydrochloric acid.

Cool the solution to 10°C and collect the precipitated 3-methylflavone-8-carboxylic acid by

filtration.

Wash the solid with water and dry to obtain the final product.

Expected Yield: Approximately 89.3% for the hydrolysis step.

Synthesis of 2-(Piperidin-1-yl)ethyl 3-methyl-4-oxo-2-
phenyl-4H-chromene-8-carboxylate Hydrochloride
(Flavoxate HCl)
The synthesis of Flavoxate involves the esterification of MFCA with 2-(piperidin-1-yl)ethanol,

followed by conversion to the hydrochloride salt. A common method is to first convert MFCA to

its more reactive acid chloride.

Protocol: Two-Step Synthesis of Flavoxate HCl

Step 1: Synthesis of 3-Methylflavone-8-carboxylic Acid Chloride

Suspend 3-methylflavone-8-carboxylic acid in an excess of thionyl chloride.

Gently reflux the mixture until the evolution of gas ceases, indicating the completion of the

reaction.

Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-
methylflavone-8-carboxylic acid chloride. This product is typically used in the next step

without further purification.
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Step 2: Esterification and Salt Formation

In a suitable reaction vessel, dissolve 2-(piperidin-1-yl)ethanol in an inert solvent such as

anhydrous benzene or toluene.

Slowly add a solution of 3-methylflavone-8-carboxylic acid chloride in the same solvent to

the alcohol solution at room temperature with stirring.

After the addition is complete, reflux the mixture for several hours until the reaction is

complete (monitoring by TLC is recommended).

Cool the reaction mixture. The product, Flavoxate hydrochloride, may precipitate directly

from the solution.

If the free base is obtained, dissolve it in a suitable solvent like isopropanol and bubble dry

hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry.

Recrystallization from ethanol or isopropanol can be performed for further purification.

Expected Yield: High yields are generally reported for this esterification reaction.

Quantitative Data
The following tables summarize key quantitative data for the synthesis and pharmacological

activity of 3-methylflavone-8-carboxylic acid and its derivatives.

Table 1: Synthesis and Physicochemical Properties
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d
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Step
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Material
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Yield (%)
Melting
Point (°C)
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e
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acid

Hydrolysis
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ne-8-

carboxylate

methyl
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KOH,
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Reflux

89.3 235-240 [5][6]

Flavoxate
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de
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on

3-
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ne-8-

carboxylic

acid
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2-
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1-
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Not
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232-234 [7]

Table 2: Pharmacological Activity Data

Compound
Biological
Target

Assay IC50 / ED50 Reference

Flavoxate
Phosphodiestera

se (PDE)

Inhibition of

cAMP PDE from

guinea pig ureter

and bladder

~3-5 times more

potent than

aminophylline

[8]

Flavoxate Smooth Muscle

Relaxation of K+-

induced

contraction in

human urinary

bladder

IC50 = 2 µM [8]

Luteolin (a

related flavonoid)
PDE1-5

Inhibition of PDE

isozymes

IC50 range: 10-

20 µM
[9]

Quercetin (a

related flavonoid)
PDE3 and PDE4

Inhibition of PDE

isozymes
IC50 < 10 µM [9]
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Mechanism of Action: Phosphodiesterase Inhibition
The primary mechanism through which 3-methylflavone-8-carboxylic acid derivatives exert

their smooth muscle relaxant effects is the inhibition of phosphodiesterase (PDE) enzymes.

PDEs are responsible for the degradation of cyclic nucleotides like cAMP and cGMP. By

inhibiting these enzymes, the intracellular concentrations of cAMP and cGMP increase, leading

to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This

cascade of events ultimately results in the relaxation of smooth muscle cells.

3-Methylflavone-8-carboxylic
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Protein Kinase A (PKA)
(inactive)

Activates

ATP Adenylyl Cyclase

Synthesizes

Protein Kinase A (PKA)
(active)

Smooth Muscle
Relaxation

Leads to

Click to download full resolution via product page

Caption: Signaling pathway of smooth muscle relaxation by PDE inhibition.

Experimental Workflows and Analytical Protocols
General Experimental Workflow for Synthesis and
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Caption: General workflow for synthesis and evaluation.
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Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Flavoxate HCl

Method: Reversed-Phase HPLC[10][11].

Column: Eclipse C18 (150 mm × 4.6 mm, 5 µm particle size)[10].

Mobile Phase: Acetonitrile : 0.1% Formic Acid in water (75:25 v/v)[10].

Flow Rate: 1.0 mL/min.

Detection: UV at 293 nm.

Linear Range: 1 - 250 µg/mL[10].

Limit of Detection (LOD): 0.23 µg/mL[10].

Limit of Quantification (LOQ): 0.69 µg/mL[10].

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR of 3-Methylflavone-8-carboxylic acid: Carboxyl carbon signal expected in the

range of 165-185 ppm[12]. The aromatic and flavone core carbons will appear in the

downfield region.

1H NMR of 3-Methylflavone-8-carboxylic acid: The acidic proton of the carboxyl group

typically appears as a broad singlet downfield, around 10-13 ppm[13]. The methyl group will

be a singlet in the upfield region, and the aromatic protons will be in the range of 7-8.5 ppm.

13C NMR of Flavoxate Hydrochloride: The ester carbonyl carbon is expected around 165-

175 ppm. Signals corresponding to the piperidine ring will appear in the upfield region[1][14].

1H NMR of Flavoxate Hydrochloride: The protons of the ethyl bridge and the piperidine ring

will be visible in the aliphatic region of the spectrum, while the aromatic and flavone protons

will be in the downfield region.

Conclusion
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3-Methylflavone-8-carboxylic acid is a valuable and versatile intermediate in pharmaceutical

synthesis. Its use in the preparation of Flavoxate and other derivatives with significant smooth

muscle relaxant properties highlights its importance in drug discovery and development. The

protocols and data presented in these application notes provide a solid foundation for

researchers and scientists working in this area. Further exploration of the structure-activity

relationships of novel MFCA esters could lead to the development of new therapeutic agents

with improved efficacy and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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